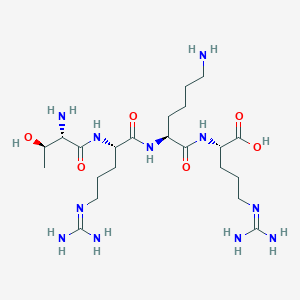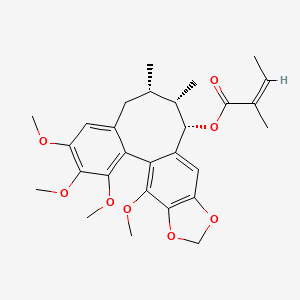
Heteroclitin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heteroclitin C is a natural product derived from the stems of Kadsura heteroclita, a plant species known for its medicinal propertiesThis compound has garnered attention due to its potential biological activities and applications in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: Heteroclitin C can be synthesized through chromatographic separations using silica gel and semi-preparative high-performance liquid chromatography (HPLC). The structures of the compound are elucidated based on spectroscopic analysis, including two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HR-MS) techniques .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stems of Kadsura heteroclita. The extraction process typically includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The extracted compound is then purified and crystallized for further use .
化学反応の分析
Types of Reactions: Heteroclitin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities.
科学的研究の応用
Heteroclitin C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other biologically active compounds. In biology, this compound is investigated for its antioxidant, anti-inflammatory, and anticancer properties. In medicine, it is explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders. In the industry, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals .
作用機序
The mechanism of action of Heteroclitin C involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by modulating oxidative stress, inflammation, and cellular signaling pathways. This compound acts as an antioxidant by scavenging reactive oxygen species and reducing oxidative damage to cells. It also influences various signaling pathways involved in cell proliferation, apoptosis, and immune responses .
類似化合物との比較
Heteroclitin C is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other lignans such as heteroclitin D, interiorin C, and heteroclitin G. These compounds share structural similarities but differ in their specific substituents and biological activities. This compound stands out due to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development .
Conclusion
This compound is a promising natural product with diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable compound for studying various therapeutic effects and developing new pharmaceuticals. Further research is needed to fully understand its potential and explore new applications in medicine and industry.
特性
分子式 |
C28H34O8 |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
[(9S,10S,11S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23-/m0/s1 |
InChIキー |
PZUDCPSZWPLXKT-GGECRKIHSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
正規SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
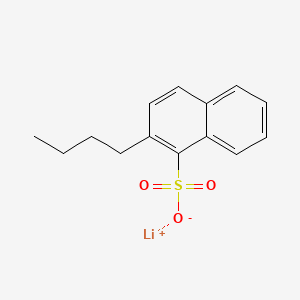
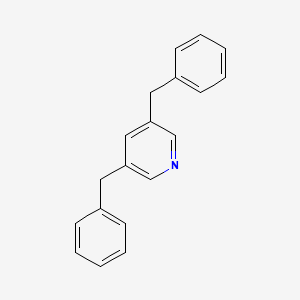
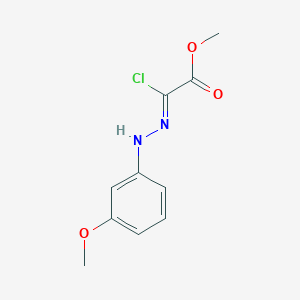


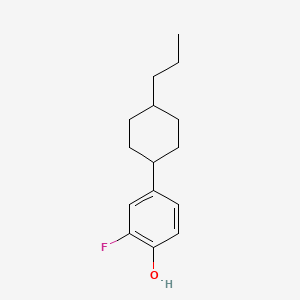
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
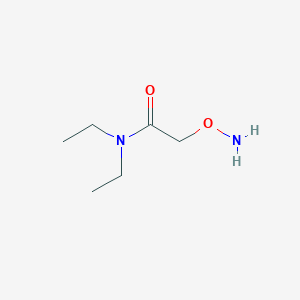
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
